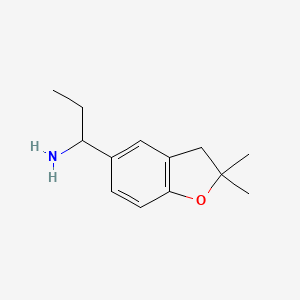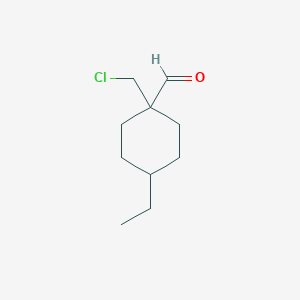![molecular formula C10H22N2O B13285546 {4-[(2-Methylpropyl)amino]piperidin-4-yl}methanol](/img/structure/B13285546.png)
{4-[(2-Methylpropyl)amino]piperidin-4-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(2-Methylpropyl)amino]piperidin-4-yl}methanol is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is often used in drug development, organic synthesis, and neuroscience studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-Methylpropyl)amino]piperidin-4-yl}methanol typically involves the reaction of piperidine derivatives with isobutylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and safety standards .
Chemical Reactions Analysis
Types of Reactions
{4-[(2-Methylpropyl)amino]piperidin-4-yl}methanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives .
Scientific Research Applications
{4-[(2-Methylpropyl)amino]piperidin-4-yl}methanol is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Employed in studies involving cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of {4-[(2-Methylpropyl)amino]piperidin-4-yl}methanol involves its interaction with specific molecular targets and pathways. It may act on enzymes, receptors, or other proteins to exert its effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to {4-[(2-Methylpropyl)amino]piperidin-4-yl}methanol include:
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which allows for unique interactions and applications in various fields. Its versatility and effectiveness in different reactions and processes make it a valuable compound in scientific research.
Properties
Molecular Formula |
C10H22N2O |
|---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
[4-(2-methylpropylamino)piperidin-4-yl]methanol |
InChI |
InChI=1S/C10H22N2O/c1-9(2)7-12-10(8-13)3-5-11-6-4-10/h9,11-13H,3-8H2,1-2H3 |
InChI Key |
ADUPOUHCZZKKOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1(CCNCC1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13285469.png)
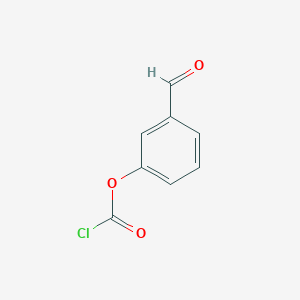
![2,7-Diamino-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one](/img/structure/B13285478.png)
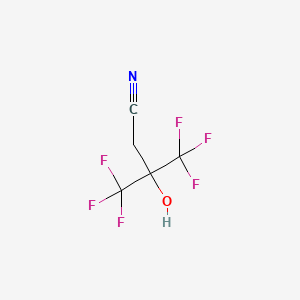
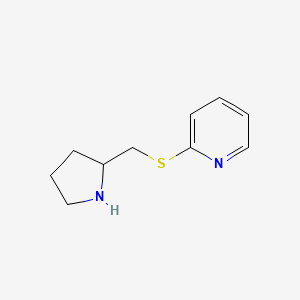
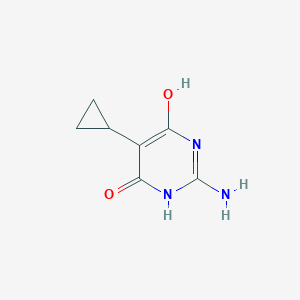
![2-{[(3,5-Dimethylphenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13285505.png)

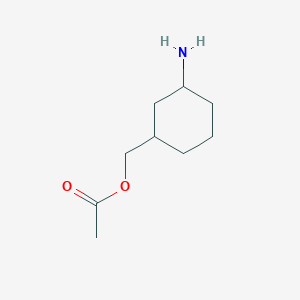
amine](/img/structure/B13285525.png)

